molecular formula C26H23NO9 B13899408 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside

Cat. No.: B13899408
M. Wt: 493.5 g/mol
InChI Key: VNTMIDIVOUQVNN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside involves several steps. Typically, the preparation begins with the protection of the hydroxyl groups of mannopyranoside, followed by the introduction of the benzoyl and benzylidene groups. The final step involves the attachment of the 4-nitrophenyl group. The reaction conditions often include the use of solvents like chloroform, dichloromethane, and ethyl acetate, and the reactions are carried out under controlled temperatures .

Chemical Reactions Analysis

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside involves its interaction with specific molecular targets, primarily proteins involved in glycosylation. The compound modulates carbohydrate-protein interactions, thereby affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which makes it particularly valuable for studying and modulating carbohydrate-protein interactions .

Properties

Molecular Formula

C26H23NO9

Molecular Weight

493.5 g/mol

IUPAC Name

[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate

InChI

InChI=1S/C26H23NO9/c28-21-22-20(15-32-25(36-22)17-9-5-2-6-10-17)34-26(33-19-13-11-18(12-14-19)27(30)31)23(21)35-24(29)16-7-3-1-4-8-16/h1-14,20-23,25-26,28H,15H2

InChI Key

VNTMIDIVOUQVNN-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5

Origin of Product

United States

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